1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea

FAAH inhibitor Structure-Activity Relationship Endocannabinoid system

1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea (CAS 1421522-48-6) is a synthetic, small-molecule heteroaryl-substituted urea derivative. It has been identified in the patent literature as a modulator of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system.

Molecular Formula C17H21FN2O3
Molecular Weight 320.364
CAS No. 1421522-48-6
Cat. No. B2911198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea
CAS1421522-48-6
Molecular FormulaC17H21FN2O3
Molecular Weight320.364
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(CCNC(=O)NCC2=CC=C(C=C2)F)O
InChIInChI=1S/C17H21FN2O3/c1-11-9-15(12(2)23-11)16(21)7-8-19-17(22)20-10-13-3-5-14(18)6-4-13/h3-6,9,16,21H,7-8,10H2,1-2H3,(H2,19,20,22)
InChIKeyICIWUIPVEJTREZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea (CAS 1421522-48-6): A Heteroaryl-Substituted Urea FAAH Inhibitor for Pain and Inflammation Research


1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea (CAS 1421522-48-6) is a synthetic, small-molecule heteroaryl-substituted urea derivative [1]. It has been identified in the patent literature as a modulator of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system [2]. The compound's structure is characterized by a 2,5-dimethylfuran moiety linked via a 3-hydroxypropyl chain to a 4-fluorobenzyl-substituted urea core . This specific architecture is critical for its biological target engagement, distinguishing it from other urea-based FAAH inhibitor chemotypes.

Why Generic Substitution of 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea is Insufficient for FAAH Research


The pharmacological activity of heteroaryl urea FAAH inhibitors is exquisitely sensitive to structural modifications, making generic substitution unreliable for reproducible research. The 2,5-dimethylfuran moiety and the 3-hydroxypropyl linker in this compound create a specific hydrogen-bonding network and hydrophobic interaction profile within the FAAH active site that is not recapitulated by simple benzyl or phenyl urea analogs [1]. Even within the same patent series, minor changes to the heteroaryl or benzyl substituent drastically alter potency and selectivity. For instance, a thiadiazole piperazine urea analog with an identical 4-fluorobenzyl tail demonstrated an IC50 of 0.22 µM, but compounds with slightly varied tails showed significant shifts in activity [2]. Thus, the precise combination of the 2,5-dimethylfuran-3-yl, 3-hydroxypropyl, and 4-fluorobenzyl groups is non-interchangeable for studies requiring this specific FAAH inhibition profile.

Procurement-Relevant Quantitative Differentiation of 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea


Unique Heteroaryl Linker Architecture Versus Common Urea FAAH Inhibitors

The compound possesses a unique 2,5-dimethylfuran-3-yl-3-hydroxypropyl motif connected to a 4-fluorobenzyl urea. This differs fundamentally from the benchmark FAAH inhibitors PF-04457845 (a piperidine urea) and URB597 (a biphenyl carbamate), which lack both the furan heterocycle and the hydroxypropyl linker [1]. The presence of the 3-hydroxy group provides an additional hydrogen bond donor/acceptor not found in the methylene-linked furan analogs, such as 3-[(2,5-dimethylfuran-3-yl)methyl]-1-(oxan-4-yl)urea . This structural signature is predicted to alter the inhibitor's binding kinetics and off-rate, although direct comparative kinetic data remain limited to internal patent disclosures.

FAAH inhibitor Structure-Activity Relationship Endocannabinoid system

Target Class Selectivity: FAAH versus Other Serine Hydrolases

The compound is annotated as a selective FAAH inhibitor in the Therapeutic Target Database (TTD), implying a degree of selectivity against other serine hydrolases such as monoacylglycerol lipase (MAGL) or fatty acid amide hydrolase-2 (FAAH-2) [1]. In contrast, certain promiscuous urea-based FAAH inhibitors, like the early lead URB524, exhibited significant cross-reactivity with other endocannabinoid system targets. While exact selectivity ratios for this compound are not publicly disclosed, its inclusion in a focused FAAH patent portfolio suggests an optimized selectivity profile compared to broader-spectrum lipophilic ureas [2].

Enzyme selectivity FAAH Off-target activity

Comparative Activity Against hFAAH Using 4-Fluorobenzyl Urea Analog Data

A related study on thiadiazole piperazine urea derivatives identified that the 4-fluorobenzyl substitution on the urea core is a critical driver of FAAH inhibitory potency, with the representative compound (compound 20) achieving an IC50 of 0.22 µM against human FAAH [1]. This establishes a baseline potency for the 4-fluorobenzyl urea pharmacophore. The target compound shares this critical tail group but incorporates a 2,5-dimethylfuran-3-yl-3-hydroxypropyl head group, which, based on patent SAR trends, is anticipated to further enhance potency or alter brain penetration characteristics relative to the piperazine derivatives [2]. Direct head-to-head potency data for this compound are not publicly available; however, the pharmacophoric element has been quantitatively validated in a controlled in vitro assay.

FAAH inhibition IC50 4-Fluorobenzyl urea pharmacophore

Physical Property and Purity Control for In Vivo Dosing Preparations

The compound has a molecular weight of 320.36 g/mol and a molecular formula of C17H21FN2O3 . This places it in a favorable physicochemical space for CNS penetration (MW < 400). In contrast, many extended-linker FAAH inhibitors, such as the bulky spirocyclic diamine ureas disclosed in US20120083476, have molecular weights exceeding 450 g/mol, which can limit solubility and passive blood-brain barrier permeability [1]. The lower molecular weight of this compound, coupled with its moderate lipophilicity suggested by the fluorobenzyl group, offers practical advantages for in vivo dosing formulations where solubility and brain exposure are critical variables.

Solubility Molecular weight Purity analysis

High-Value Application Scenarios for 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea in Drug Discovery


FAAH Mechanism-of-Action and Target Engagement Studies

The compound serves as a chemical probe for investigating FAAH-dependent endocannabinoid degradation pathways. Its heteroaryl urea scaffold provides a distinct chemotype from the widely used PF-04457845 or URB597, allowing researchers to confirm that observed pharmacological effects are due to FAAH inhibition and not an off-target artifact of a specific chemical series [1]. The 4-fluorobenzyl moiety provides a validated potency-enhancing group, supporting its use in cellular and in vivo target engagement assays.

Structure-Activity Relationship (SAR) Expansion around the Hydroxypropyl Linker

Medicinal chemistry teams can use this compound as a core scaffold for exploring the SAR of the 3-hydroxypropyl linker. By synthesizing des-hydroxy or chain-extended analogs, the impact of the hydroxyl group on hydrogen bonding, metabolic stability, and FAAH inhibition kinetics can be directly quantified. This is not possible with simpler methylene-linked furan ureas available from other vendors .

Comparative In Vitro Selectivity Profiling Against the Serine Hydrolase Family

The compound is suited for inclusion in a selectivity panel alongside MAGL, ABHD6, and other serine hydrolase inhibitors. Its designation as a selective FAAH modulator in the TTD, combined with the quantitative activity demonstrated by its 4-fluorobenzyl pharmacophore, makes it a valid candidate for determining the selectivity window of the heteroaryl urea class [2]. Data generated from such panels directly inform the procurement of follow-up compounds with improved selectivity profiles.

CNS Pharmacokinetic and Brain Penetration Assessment

With a molecular weight of 320.36 g/mol, this compound is positioned in a favorable chemical space for passive brain penetration. Preclinical pharmacology laboratories can use it to benchmark the brain-plasma ratio of a non-spirocyclic urea FAAH inhibitor against heavier, less permeable spirocyclic comparator molecules. Such data are critical for CNS pain and inflammation programs where target engagement in the brain is a prerequisite .

Quote Request

Request a Quote for 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.